

Discovery and development of Lipofermata

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Compound of Interest

Compound Name: *Lipofermata*

Cat. No.: *B15566111*

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A Comprehensive Technical Guide to the Discovery and Development of **Lipofermata**

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Introduction

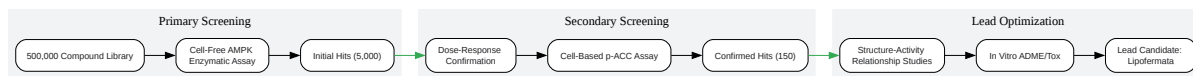
Lipofermata is a novel, orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Dysregulation of the AMPK signaling pathway is implicated in a variety of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of **Lipofermata**, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Lead Optimization

The discovery of **Lipofermata** originated from a high-throughput screening (HTS) campaign designed to identify novel AMPK activators. A library of over 500,000 diverse small molecules was screened using a cell-free enzymatic assay. Initial hits were then subjected to a series of secondary assays to confirm their mechanism of action and assess their cellular activity.

High-Throughput Screening Workflow

The HTS workflow was designed to efficiently identify and validate potential AMPK activators.



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Figure 1: High-throughput screening and lead optimization workflow for the discovery of **Lipofermata**.

Lead Optimization and In Vitro Pharmacology

Following the identification of a promising lead series, extensive structure-activity relationship (SAR) studies were conducted to improve potency, selectivity, and pharmacokinetic properties. **Lipofermata** emerged as the lead candidate with a favorable in vitro profile.

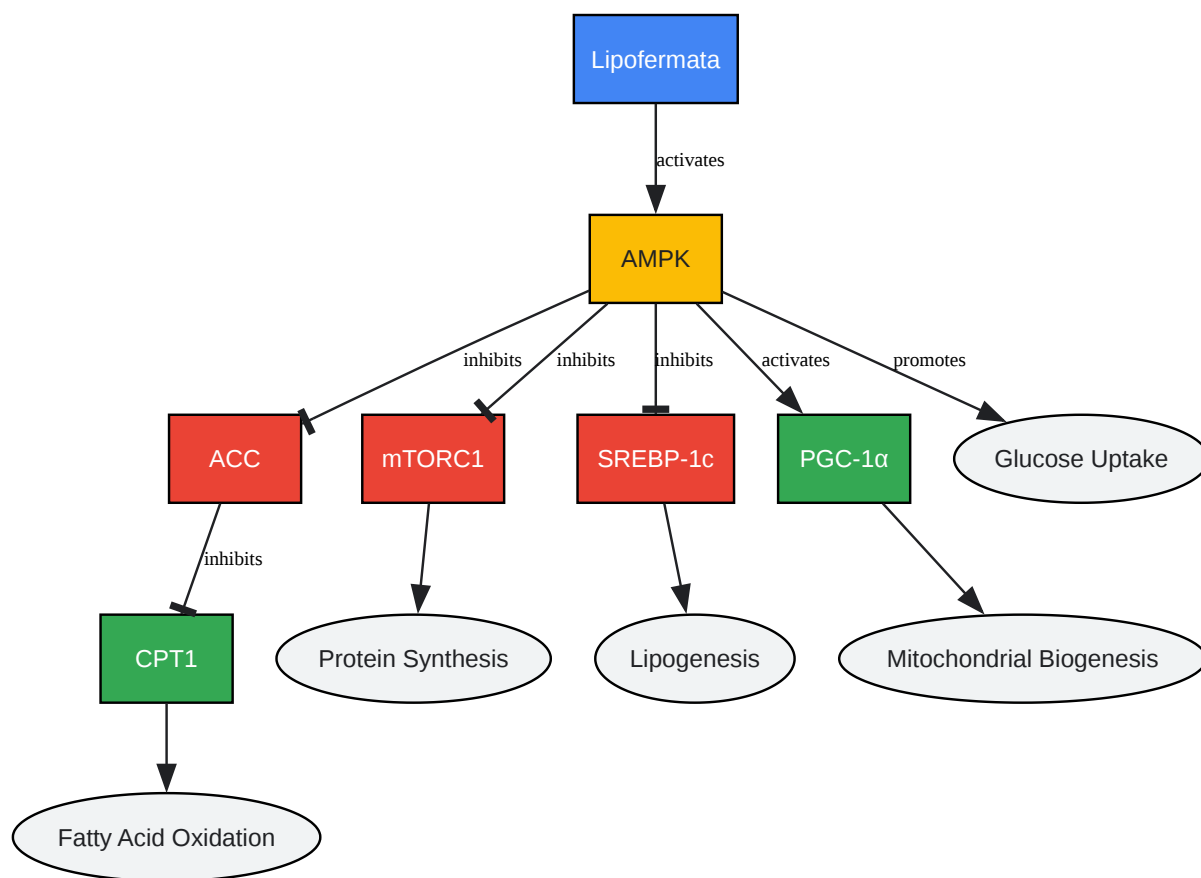
Parameter	Lipofermata	Control (Metformin)
AMPK Activation (EC50)	0.5 μ M	1.2 mM
p-ACC Inhibition (IC50)	1.2 μ M	>10 mM
Cellular ATP Levels	No significant change	No significant change
Hepatocyte Glucose Output	45% reduction at 10 μ M	30% reduction at 10 mM

Table 1: In vitro pharmacological profile of **Lipofermata** compared to Metformin.

Mechanism of Action: The AMPK Signaling Pathway

Lipofermata activates AMPK, which in turn phosphorylates and regulates multiple downstream targets involved in glucose and lipid metabolism. The activation of AMPK by **Lipofermata** leads

to a decrease in anabolic pathways and an increase in catabolic pathways, thereby restoring cellular energy balance.



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Figure 2: Simplified schematic of the AMPK signaling pathway modulated by **Lipofermata**.

Preclinical Development

Pharmacokinetics

The pharmacokinetic profile of **Lipofermata** was evaluated in male Sprague-Dawley rats following a single oral dose of 10 mg/kg.

Parameter	Value
Tmax (h)	1.5
Cmax (ng/mL)	850
AUC (0-24h) (ng·h/mL)	4200
t1/2 (h)	6.2
Oral Bioavailability (%)	45

Table 2: Pharmacokinetic parameters of **Lipofermata** in rats.

Efficacy in a Diet-Induced Obesity Mouse Model

The in vivo efficacy of **Lipofermata** was assessed in a diet-induced obesity (DIO) mouse model. Mice were fed a high-fat diet for 12 weeks to induce obesity and insulin resistance, followed by daily oral administration of **Lipofermata** (30 mg/kg) or vehicle for 4 weeks.

Parameter	Vehicle Control	Lipofermata (30 mg/kg)	% Change
Body Weight (g)	45.2 ± 2.1	38.5 ± 1.8	-14.8%
Fasting Blood Glucose (mg/dL)	185 ± 12	130 ± 9	-29.7%
Plasma Insulin (ng/mL)	3.1 ± 0.4	1.5 ± 0.2	-51.6%
Liver Triglycerides (mg/g)	15.2 ± 1.5	8.9 ± 1.1	-41.4%

Table 3: Efficacy of **Lipofermata** in a diet-induced obesity mouse model. Data are presented as mean ± SEM.

Experimental Protocols

Cell-Free AMPK Enzymatic Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used for the primary HTS. The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the AMPK enzyme complex ($\alpha 1\beta 1\gamma 1$).

- Reagents: Recombinant human AMPK ($\alpha 1\beta 1\gamma 1$), FRET peptide substrate, ATP, assay buffer.
- Procedure:
 - Test compounds are pre-incubated with the AMPK enzyme in a 384-well plate.
 - The enzymatic reaction is initiated by the addition of ATP and the FRET peptide substrate.
 - The reaction is allowed to proceed for 60 minutes at room temperature.
 - The reaction is stopped, and the TR-FRET signal is read on a plate reader.
 - Data is normalized to positive and negative controls.

Cell-Based Phospho-ACC Assay

The cellular activity of **Lipofermata** was confirmed by measuring the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, in HepG2 cells.

- Cell Line: Human hepatoma cell line (HepG2).
- Procedure:
 - HepG2 cells are seeded in 96-well plates and grown to 80-90% confluency.
 - Cells are serum-starved for 4 hours prior to treatment.
 - Cells are treated with various concentrations of **Lipofermata** for 1 hour.
 - Cells are lysed, and the level of phosphorylated ACC (p-ACC) is quantified using an ELISA-based assay.
 - The p-ACC signal is normalized to the total protein concentration.

Diet-Induced Obesity (DIO) Mouse Model

- Animals: Male C57BL/6J mice, 8 weeks of age.
- Diet: Mice are fed a high-fat diet (60% kcal from fat) for 12 weeks.
- Treatment: Mice are randomized into treatment groups and dosed daily via oral gavage with either vehicle or **Lipofermata** for 4 weeks.
- Endpoints: Body weight, food intake, fasting blood glucose, plasma insulin, and liver triglyceride levels are measured at the end of the study.

Conclusion

Lipofermata is a potent and orally bioavailable AMPK activator with a promising preclinical profile. It demonstrates significant efficacy in a mouse model of diet-induced obesity, improving key metabolic parameters such as body weight, glucose homeostasis, and hepatic steatosis. The data presented in this guide support the continued development of **Lipofermata** as a potential therapeutic agent for the treatment of metabolic diseases. Further studies are warranted to evaluate its long-term safety and efficacy in more advanced preclinical models and eventually in human clinical trials.

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